7,8-Epoxy-vitamin d3

Übersicht

Beschreibung

7,8-Epoxy-vitamin D3 is a derivative of vitamin D3, which is known for its crucial role in calcium homeostasis and bone health. This compound is formed through the oxidation of vitamin D3, resulting in the addition of an epoxy group at the 7,8 position. The presence of this epoxy group significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 7,8 position . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Epoxy-vitamin D3 undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of additional functional groups, such as hydroxyl or keto groups.

Reduction: The epoxy group can be reduced to form diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

- 1-Hydroxy-7,8-epoxy-vitamin D3

- 1-Keto-7,8-epoxy-vitamin D3

- Various diol derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Antiproliferative Effects

7,8-Epoxy-vitamin D3 has demonstrated significant antiproliferative effects on various cancer cell lines. Research indicates that this compound can inhibit the growth of breast and colon cancer cells by modulating cell cycle progression and inducing apoptosis. In vitro studies have shown that it effectively reduces cell viability and promotes differentiation in malignant cells, suggesting its potential as an anti-cancer agent .

Mechanism of Action

The mechanism underlying the anticancer effects of this compound involves the activation of the vitamin D receptor (VDR), which regulates gene expression related to cell proliferation and apoptosis. This compound has been shown to bind to VDR with high affinity, leading to the transcription of genes that promote cell differentiation and inhibit tumor growth .

Modulation of Cellular Differentiation

Effects on Normal and Cancer Cells

this compound not only affects cancer cells but also modulates the proliferation and differentiation of normal cells. It has been reported to enhance the differentiation of myeloid cells into macrophages, which play a crucial role in immune response . This property makes it a candidate for research into therapies aimed at enhancing immune function or treating hematological malignancies.

Therapeutic Applications

Potential in Bone Health

Vitamin D derivatives are known for their role in calcium homeostasis and bone health. The epoxidized form may exhibit enhanced stability and bioactivity compared to traditional vitamin D metabolites. Studies suggest that this compound could be investigated for its potential to treat conditions like osteoporosis or rickets by promoting bone mineralization through its action on osteoblasts .

Clinical Trials and Future Directions

While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in humans. Its unique properties could lead to novel therapeutic strategies for cancer treatment and metabolic bone diseases.

Summary of Key Findings

Case Studies

-

Breast Cancer Cell Lines

A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis via activation of VDR-mediated pathways . -

Colon Cancer Models

In colon cancer models, this compound showed a marked reduction in tumor size and improved differentiation status of tumor cells, indicating its potential as a therapeutic agent against colorectal malignancies .

Wirkmechanismus

The mechanism of action of 7,8-Epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis. The epoxy group at the 7,8 position may influence the binding affinity and specificity of the compound to VDR, thereby altering its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1,25-Dihydroxyvitamin D3 (Calcitriol)

- 25-Hydroxyvitamin D3 (Calcidiol)

- 7-Dehydrocholesterol

Comparison: 7,8-Epoxy-vitamin D3 is unique due to the presence of the epoxy group, which imparts distinct chemical and biological properties compared to other vitamin D derivatives. For instance, while calcitriol is the hormonally active form of vitamin D3, this compound may exhibit different binding affinities and regulatory effects on gene expression .

Biologische Aktivität

7,8-Epoxy-vitamin D3, also known as 1-hydroxy-7,8-epoxy-vitamin D3, is a derivative of vitamin D that exhibits unique biological activities primarily through its interaction with vitamin D receptors (VDR). This compound has garnered attention for its potential therapeutic applications and distinct mechanisms compared to traditional vitamin D forms.

The biological activity of this compound is closely linked to its binding affinity for VDR. Upon binding, it modulates gene expression related to calcium and phosphate homeostasis, influencing various cellular processes such as growth, differentiation, and immune response. The presence of the epoxy group at the 7,8 position alters its binding characteristics compared to other vitamin D analogs, potentially leading to unique biological effects.

Comparative Analysis of Vitamin D Compounds

The following table summarizes the structural features and unique properties of various vitamin D compounds relevant to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at positions 1 and 25 | Most active form; critical for calcium metabolism |

| 25-Hydroxyvitamin D3 (Calcidiol) | Hydroxyl group at position 25 | Primary circulating form; less active than calcitriol |

| 7-Dehydrocholesterol | Precursor to vitamin D | Converted to vitamin D upon UV exposure |

| 1-Hydroxy-7,8-epoxy-vitamin D3 | Epoxy group at positions 7 and 8 | Unique chemical reactivity; distinct biological activity |

Biological Activity and Research Findings

Research indicates that this compound may exert effects similar to other vitamin D derivatives but with distinct regulatory mechanisms. Studies have shown that it can influence cellular processes in various tissues. For instance:

- In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines while exhibiting lower calcemic activity compared to traditional vitamin D forms .

- Its unique structure allows for different interactions with VDR-regulated genes across tissues, suggesting a potential for tissue-specific therapeutic applications .

Case Studies

A notable case study involved a patient experiencing vitamin D intoxication due to excessive intake of vitamin D supplements. This case highlighted the importance of monitoring vitamin D levels and understanding the pharmacokinetics of various vitamin D derivatives, including the potential risks associated with high doses .

Eigenschaften

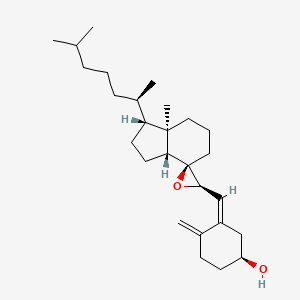

IUPAC Name |

(1S,3Z)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYIIZNCOZEFKV-FIFMJTSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CCC4=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.